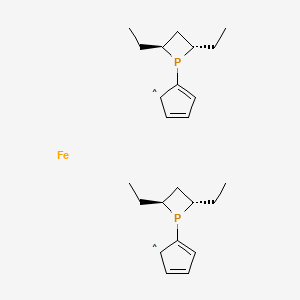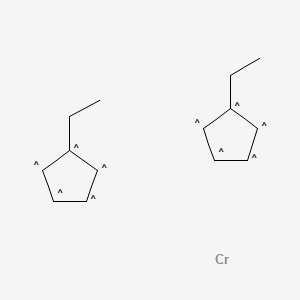
Bis(ethylcyclopentadienyl)chromium; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is a compound with the molecular formula C14H18Cr . It has a molecular weight of 238.29 g/mol . It is used as a catalyst for the polymerization of ethylene .
Molecular Structure Analysis
The molecular structure of Bis(ethylcyclopentadienyl)chromium consists of a chromium atom bonded to two ethylcyclopentadienyl groups . The InChI string representation of its structure isInChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; . Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)chromium is used as a catalyst in chemical reactions, particularly in the polymerization of ethylene .Physical And Chemical Properties Analysis
Bis(ethylcyclopentadienyl)chromium has a molecular weight of 238.29 g/mol and a complexity of 42 . It has a rotatable bond count of 2 and a heavy atom count of 15 . It has a density of 1.15 g/mL at 25 °C .Scientific Research Applications
Catalysis in Olefin Cyclopropanation : Bis(imido) chromium(VI) complexes, related to bis(ethylcyclopentadienyl)chromium, are efficient catalysts for olefin cyclopropanation. They promote the cyclopropanation of activated monosubstituted olefins with ethyl diazoacetate (Jan, Simal, Demonceau, Noels, Rufanov, Ustynyuk, & Gourevitch, 1999).
Synthesis and Magnetic Resonance Properties : Studies on bis(cyclobuta-η6-benzene)metal complexes of chromium have contributed to understanding the synthesis and magnetic resonance properties of these compounds, providing insights into anisotropic shielding and electron-spin transfer (Elschenbroich, Koch, Schneider, Spangenberg, & Schiess, 1986).
Homogeneous Ethylene Oligomerization Catalysts : Chromium complexes, such as bis(benzimidazolyl)amine chromium complex, have been shown to be exceptionally active in ethylene oligomerization, leading to a unique distribution of 1-olefin products (Tomov, Chirinos, Long, Gibson, & Elsegood, 2006).
Ethylene Polymerization with Supported Catalysts : Research on bis(triphenylsilyl) chromate, which has similarities to bis(ethylcyclopentadienyl)chromium, indicates its effectiveness as a catalyst for ethylene polymerization, providing a means to control polymer molecular weight (Carrick, Turbett, Karol, Karapinka, Fox, & Johnson, 1972).
Polymerization of 1,3-Butadiene : Chromium(II) bidentate phosphine complexes have been synthesized and used in the polymerization of 1,3-butadiene, demonstrating very active catalysts giving 1,2-polybutadienes with varying structures (Ricci, Forni, Boglia, & Sonzogni, 2004).
Ethylene Polymerization with Chromium(III) Complexes : The study of chromium(III) complexes in ethylene polymerization reveals how substituents in these complexes can modulate both catalytic activity and the molecular weights of polyethylene (Esteruelas, López, Méndez, Oliván, & Oñate, 2003).
Ethylene Tri- and Tetramerizations : Chromium trichloride complexes with bis(diphenylphosphino)amine ligands have been shown to be highly active and selective in ethylene tri- and tetramerization, demonstrating the influence of donor groups on catalyst stability (Elowe, Mccann, Pringle, Spitzmesser, & Bercaw, 2006).
Mechanism of Action
Target of Action
Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is primarily used as a catalyst in the polymerization of ethylene . The primary target of this compound is the ethylene molecule, which plays a crucial role in the production of polyethylene, a common plastic material.
Mode of Action
As a catalyst, Bis(ethylcyclopentadienyl)chromium facilitates the polymerization of ethylene by reducing the activation energy required for the reaction . It interacts with the ethylene molecules, enabling them to join together and form long chains or polymers. This process results in the transformation of gaseous ethylene into solid polyethylene.
Pharmacokinetics
It’s important to note that this compound should be handled with care due to its pyrophoric nature, meaning it can spontaneously ignite in air .
Action Environment
The action of Bis(ethylcyclopentadienyl)chromium is influenced by several environmental factors. For instance, the presence of oxygen can lead to the spontaneous ignition of the compound . Therefore, it is typically stored and used under inert gas to prevent unwanted reactions. Temperature is another important factor, as the compound’s boiling point is between 95-98°C . Therefore, the reaction is usually carried out at a controlled temperature to ensure safety and efficacy.
Safety and Hazards
Bis(ethylcyclopentadienyl)chromium is classified as a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause skin and eye irritation, and may cause respiratory irritation . It’s also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring good ventilation .
Biochemical Analysis
Biochemical Properties
It is known that the compound acts as a catalyst in biochemical reactions
Cellular Effects
It is known that chromium compounds can have various effects on cellular processes
Molecular Mechanism
As a catalyst, it likely interacts with other molecules to facilitate chemical reactions
properties
InChI |
InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUJAILVLUFQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Cr] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55940-03-9 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)chromium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
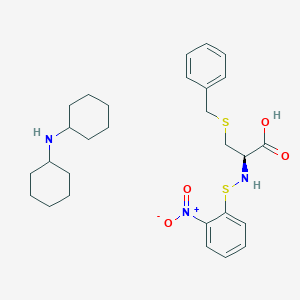
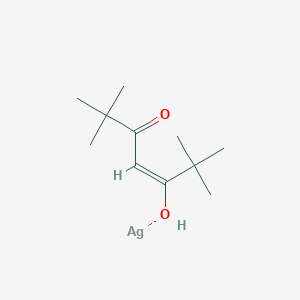
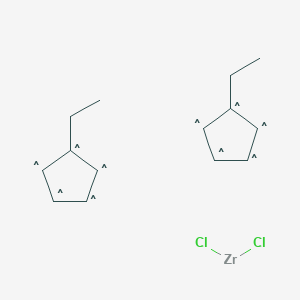



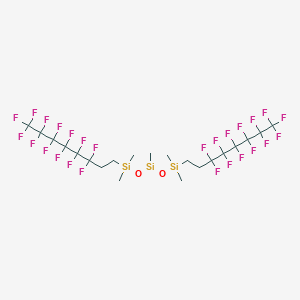
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

